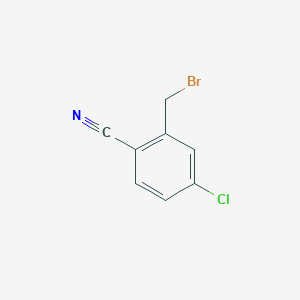

2-(Bromomethyl)-4-chlorobenzonitrile

Vue d'ensemble

Description

2-(Bromomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, featuring both bromomethyl and chloro substituents on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method ensures efficient production with high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-4-chlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-4-chlorobenzoic acid under strong oxidizing conditions.

Reduction: Reduction of the nitrile group can yield 2-(Bromomethyl)-4-chlorobenzylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substituted benzonitriles

- 2-(Bromomethyl)-4-chlorobenzoic acid

- 2-(Bromomethyl)-4-chlorobenzylamine

Applications De Recherche Scientifique

2-(Bromomethyl)-4-chlorobenzonitrile is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The nitrile group can participate in reduction or hydrolysis reactions, leading to the formation of amines or carboxylic acids. These reactions are facilitated by the electron-withdrawing effects of the chloro and nitrile groups, which activate the benzene ring towards electrophilic substitution .

Comparaison Avec Des Composés Similaires

- 2-(Bromomethyl)-4-fluorobenzonitrile

- 2-(Bromomethyl)-4-methylbenzonitrile

- 2-(Bromomethyl)-4-nitrobenzonitrile

Comparison: 2-(Bromomethyl)-4-chlorobenzonitrile is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns. Compared to its analogs, the chloro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chloro substituent can influence the compound’s physical properties, such as solubility and melting point .

Activité Biologique

2-(Bromomethyl)-4-chlorobenzonitrile (BCB) is an aromatic compound characterized by a bromomethyl group and a chlorobenzonitrile moiety. Its chemical formula is C₈H₇BrClN, which indicates the presence of both halogen and nitrile functional groups. These features contribute to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

This structure indicates that the compound has significant steric and electronic properties due to the presence of bromine and chlorine atoms, which can influence its biological interactions.

Biological Activity Overview

While specific biological activities of BCB are not extensively documented, compounds with similar structures often exhibit notable biological properties, including antimicrobial and anticancer activities. The following sections summarize current research findings regarding the biological effects of BCB.

Aldehyde Dehydrogenase Inhibition

One of the primary areas of interest in the biological activity of BCB is its potential to inhibit aldehyde dehydrogenase (ALDH), an enzyme crucial in alcohol metabolism. ALDH catalyzes the oxidation of aldehydes to carboxylic acids, and BCB may interact with its active site, preventing substrate binding and thereby inhibiting enzyme activity. This inhibition could have implications for alcohol-related disorders, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research indicates that halogenated benzonitriles, similar to BCB, often possess significant antibacterial and antifungal properties. Such compounds have been shown to disrupt cellular processes in microbial organisms, leading to their death or inhibition. Further studies are necessary to determine the specific antimicrobial efficacy of BCB.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Bromomethyl)benzonitrile | Contains only one bromomethyl group | Simpler structure; less steric hindrance |

| 3-(Bromomethyl)benzonitrile | Bromomethyl group at the third position | Different positional isomer affecting reactivity |

| 2-(Bromomethyl)-5-nitrobenzonitrile | Contains a nitro group at the fifth position | Nitro group may enhance biological activity |

| 2-(Bromomethyl)-5-fluorobenzonitrile | Fluorine substituent at the fifth position | Fluorine's electronegativity alters reactivity |

| 2-(Bromomethyl)-6-fluorobenzonitrile | Fluorine substituent at the sixth position | Similar to above but different substitution pattern |

Study on ALDH Inhibition

A study focused on various halogenated compounds demonstrated that certain derivatives could effectively inhibit ALDH activity. The findings suggested that modifications in the molecular structure, such as those present in BCB, could enhance inhibitory effects.

Antimicrobial Activity Evaluation

In a comparative study assessing antimicrobial activities, halogenated benzonitriles were tested against various bacterial strains. Results indicated that these compounds exhibited varying degrees of inhibition. While specific data for BCB were limited, related compounds showed promising results in disrupting bacterial cell walls.

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQHVPLFJLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.